4-Acetyloxy Omeprazole

Descripción

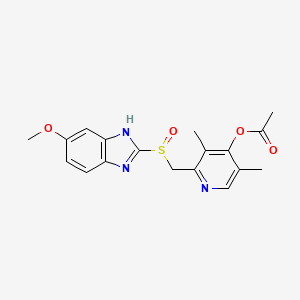

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-10-8-19-16(11(2)17(10)25-12(3)22)9-26(23)18-20-14-6-5-13(24-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNXQPDMZHHMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC(=O)C)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744190 | |

| Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246814-65-2 | |

| Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Chromatographic Elucidation of 4 Acetyloxy Omeprazole

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the quality control of active pharmaceutical ingredients (APIs) by separating and quantifying the main component from any related substances, including process impurities and degradation products. For 4-Acetyloxy Omeprazole (B731), a key derivative and potential impurity in the synthesis of omeprazole, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve critical and distinct roles. HPLC is the primary method for purity and quantitative analysis, while GC-MS is employed to detect and identify volatile by-products that may arise during synthesis.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and conducting quantitative analysis of 4-Acetyloxy Omeprazole. As an impurity related to omeprazole, methods developed for omeprazole can be adapted to detect and quantify this compound. The European Pharmacopeia (EP) monograph for omeprazole outlines an HPLC method for purity testing, which serves as a foundation for analyzing its related substances. chromatographyonline.com The presence of the acetyloxy group in this compound influences its retention time, allowing for its separation from omeprazole and other impurities. vulcanchem.com

Reversed-phase HPLC (RP-HPLC) is the most common modality. A typical system utilizes a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. chromatographyonline.com A mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used to elute the compounds from the column. ijpsjournal.comresearchgate.net The pH of the mobile phase is a critical parameter that must be controlled to ensure consistent ionization and retention of the benzimidazole-containing structure. ijpsjournal.com Detection is typically performed using an ultraviolet (UV) detector, as the benzimidazole (B57391) core exhibits strong absorbance, often monitored at wavelengths around 260 nm, 293 nm or 301 nm. vulcanchem.comjrespharm.comderpharmachemica.com

The development of a robust HPLC method involves optimizing parameters to achieve adequate separation (resolution) between this compound and other closely related impurities of omeprazole, such as omeprazole sulfone and omeprazole sulfide (B99878). chromatographyonline.com Method validation according to International Council for Harmonisation (ICH) guidelines ensures the method is accurate, precise, specific, linear, and robust for its intended purpose of quantifying the purity of the substance. jrespharm.comujpronline.com

Table 1: Example HPLC Parameters for Analysis of Omeprazole and Related Impurities

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Zorbax Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) derpharmachemica.com | Enable C18 (250 x 4.6 mm, 5 µm) ijpsjournal.com | Zodiac C18 (150 x 3.0 mm, 5 µm) jrespharm.com |

| Mobile Phase | Acetonitrile: Water (50:50, v/v) derpharmachemica.com | Acetonitrile: Water (60:40, v/v), pH 2.9 with Orthophosphoric acid ijpsjournal.com | Acetonitrile: 0.1 M Potassium Dihydrogen Phosphate (45:55, v/v), pH 4.5 jrespharm.com |

| Flow Rate | 1.0 mL/min derpharmachemica.com | 1.0 mL/min ijpsjournal.com | - |

| Detection | UV at 293 nm derpharmachemica.com | UV at 240 nm ijpsjournal.com | UV at 260 nm jrespharm.com |

| Temperature | Ambient | 25°C ijpsjournal.com | 30°C jrespharm.com |

| Injection Volume | 20 µL derpharmachemica.com | - | 20 µL jrespharm.com |

While HPLC is ideal for non-volatile and thermally labile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile organic compounds that may be present as by-products from the synthesis process. imist.ma These volatile impurities could originate from residual solvents, reagents, or side reactions occurring during the manufacturing of omeprazole and its derivatives.

In GC-MS analysis, the sample is introduced into a heated injection port, where volatile components are vaporized. imist.ma These gaseous molecules are then transported by an inert carrier gas (e.g., helium or nitrogen) through a long, thin capillary column. imist.mamdpi.com The column, typically coated with a stationary phase like polysiloxane, separates the compounds based on their boiling points and interactions with the phase. As the separated compounds exit the column, they enter the mass spectrometer. imist.ma

The mass spectrometer ionizes the molecules, typically using electron impact (EI), causing them to fragment into characteristic patterns. nih.gov It then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. nih.gov The resulting mass spectrum serves as a "molecular fingerprint," which can be compared against a spectral library (like the NIST library) for definitive identification of the volatile by-products. nih.govnih.gov Techniques like headspace GC-MS can be particularly useful for analyzing trace levels of volatile compounds in the solid API. nih.gov

Table 2: General GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Typical Setting |

|---|---|

| Column | TQ-SQC (non-polar capillary column) or similar (e.g., 30 m x 0.25 mm x 0.25 µm) mdpi.com |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) mdpi.com |

| Injection Mode | Split/Splitless, with a set temperature (e.g., 250°C) mdpi.com |

| Oven Program | Temperature ramp (e.g., initial 50°C, ramp to 250°C) mdpi.com |

| MS Detector | Mass Spectrometer |

| Ionization Mode | Electron Impact (EI) at 70 eV mdpi.com |

| Mass Range | m/z 30-600 nih.gov |

| Ion Source Temp. | ~200-230°C mdpi.com |

| Identification | Comparison with NIST Mass Spectral Library nih.govnih.gov |

Chemical Reactivity and Degradation Mechanisms of 4 Acetyloxy Omeprazole

Investigation of Acid-Catalyzed Rearrangements and Stability Profiles in vitro

While direct in vitro stability studies on 4-Acetyloxy Omeprazole (B731) are not prominent in the literature, the behavior of Omeprazole in acidic conditions is well-documented and provides a strong basis for predicting the reactivity of its acetyloxy derivative. Omeprazole is known to be highly unstable in acidic environments, where it undergoes a rapid acid-catalyzed rearrangement. thepharmajournal.comgcu.ac.uk

This process involves the protonation of the pyridine (B92270) and benzimidazole (B57391) nitrogen atoms, leading to the formation of a tetracyclic sulfenamide (B3320178) intermediate. ju.edu.jo This reactive species is the active form that inhibits the proton pump. Given this mechanism, it is highly probable that 4-Acetyloxy Omeprazole would undergo a similar acid-catalyzed transformation. An initial step would likely be the hydrolysis of the acetyloxy group to a hydroxyl group, followed by the same rearrangement cascade observed for Omeprazole. The rate of degradation is significant at low pH values. For instance, Omeprazole's degradation is pronounced in acidic mediums, and it is more susceptible to degradation by acid than by heat. thepharmajournal.com

The degradation of proton pump inhibitors like Omeprazole generally follows first-order kinetics in acidic solutions. ju.edu.jo The stability significantly increases as the pH approaches neutrality and alkalinity. mdpi.com

Oxidative and Reductive Transformation Pathways (non-biological)

The sulfoxide (B87167) group in the benzimidazole structure is a key site for oxidative and reductive transformations.

Oxidative Pathways: Forced degradation studies on Omeprazole have shown that it is susceptible to oxidation. rsc.orgfigshare.comjournaljpri.com The primary product of non-biological oxidation is typically the corresponding sulfone, where the sulfoxide is oxidized to a SO₂ group. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide. journaljpri.comimpactfactor.org In one study, treating Omeprazole with 1% H₂O₂ resulted in moderate degradation. impactfactor.org Another study noted 26.38% degradation of Omeprazole under oxidative hydrolysis conditions. journaljpri.com It is expected that this compound would exhibit similar susceptibility to oxidation at the sulfur atom, leading to the formation of this compound sulfone.

Reductive Pathways: Information on non-biological reductive pathways for Omeprazole and its derivatives is less common in stability studies. However, the sulfoxide group can theoretically be reduced back to the sulfide (B99878). In studies of Omeprazole's degradation in aquatic environments, the corresponding sulfide (Pyrmetazole) has been identified as a degradation product, suggesting that reductive pathways can occur.

Photochemical and Thermal Degradation Studies

The stability of Omeprazole under the influence of light and heat has been investigated, providing insights into the likely behavior of this compound.

Photochemical Degradation: Omeprazole is known to be sensitive to light. farmaciajournal.comresearchgate.net Exposure to UV radiation can catalyze its degradation, leading to the formation of various photoproducts, including a highly fluorescent degradant. nih.govconicet.gov.ar One study identified sulfenamide and benzimidazole sulfide as photodegradation products. colab.ws The degradation process follows zero-order kinetics upon UV exposure. nih.govconicet.gov.ar Therefore, this compound is also expected to be photolabile, and its handling and storage would require protection from light.

Thermal Degradation: Thermal stability studies indicate that Omeprazole is also sensitive to heat. thepharmajournal.comresearchgate.netnih.gov Decomposition has been observed to start at temperatures around 135°C, with the process being dependent on the heating rate. nih.gov Forced degradation studies have shown that Omeprazole degrades when subjected to dry heat. journaljpri.com For example, heating at 80°C for 45 minutes causes degradation. thepharmajournal.com A study on the solid-state stability of Omeprazole evaluated its degradation at temperatures ranging from 313 K (40°C) to 393 K (120°C). ptfarm.plnih.gov

The following table summarizes the percentage of degradation of Omeprazole under various stress conditions from a forced degradation study, which can be considered indicative for a related compound like this compound.

| Stress Condition | % Degradation of Omeprazole |

| Acidic Hydrolysis (0.1 M HCl) | 61.64% |

| Basic Hydrolysis (0.5 M NaOH) | 4.29% |

| Oxidative (3% H₂O₂) | 26.38% |

| Thermal (Dry Heat) | 4.32% |

| Data sourced from a forced degradation study on Omeprazole. journaljpri.com |

Kinetic Analysis of Degradation Processes

Kinetic studies are crucial for understanding the rate at which a compound degrades. For Omeprazole, degradation kinetics have been studied under various conditions.

In the solid state, the decomposition of Omeprazole follows first-order kinetics. ptfarm.pl The rate of degradation is significantly influenced by temperature and relative humidity. ptfarm.plnih.gov The relationship between the rate constant (k) and temperature is described by the Arrhenius equation, which allows for the calculation of activation energy (Ea) for the degradation process. ptfarm.pl

In aqueous solutions, the degradation kinetics are highly pH-dependent. In acidic media, the degradation also typically follows first-order kinetics. ju.edu.jo Studies on Omeprazole have determined kinetic and thermodynamic parameters, such as the rate constant, activation energy, enthalpy, and entropy of activation. ptfarm.pl For instance, the degradation reaction catalyzed by UV light was found to follow zero-order kinetics with a specific rate constant of 2.851 min⁻¹. nih.gov

While specific kinetic data for this compound is not available, it is reasonable to assume that its degradation would also follow similar kinetic models, with the rate constants being influenced by the presence of the acetyloxy group.

The table below presents kinetic and thermodynamic parameters for the solid-state degradation of Omeprazole under dry air conditions, which serves as a reference for the type of data required for a complete analysis of this compound.

| Temperature (K) | Rate Constant (k) x 10⁶ (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH) (kJ/mol) | Entropy of Activation (ΔS) (J/mol·K) |

| 333 | 0.17 ± 0.01 | 91.5 ± 2.9 | 88.6 ± 2.9 | -93.8 ± 8.1 |

| 353 | 0.89 ± 0.04 | |||

| 373 | 4.89 ± 0.14 | |||

| 393 | 12.80 ± 0.40 | |||

| Data adapted from a study on the solid-state kinetics of Omeprazole degradation. ptfarm.pl |

In Vitro Biotransformation Studies of 4 Acetyloxy Omeprazole

Enzymatic Hydrolysis Mechanisms of the Acetyloxy Moiety (Hypothetical)

The presence of an acetyloxy group on the 4-position of the pyridine (B92270) ring of 4-Acetyloxy Omeprazole (B731) introduces a potential site for enzymatic hydrolysis. While specific studies on this exact compound are not extensively detailed in the public domain, the mechanism can be hypothesized based on the well-established principles of ester hydrolysis in drug metabolism.

Ester-containing drugs are frequently metabolized by a class of enzymes known as esterases, which are abundant in the liver, plasma, and other tissues. The most common of these are carboxylesterases. The hypothetical hydrolysis of 4-Acetyloxy Omeprazole would involve the cleavage of the ester bond, leading to the formation of 4-Hydroxy Omeprazole and acetic acid.

This biotransformation can be represented by the following reaction: this compound + H₂O → 4-Hydroxy Omeprazole + Acetic Acid

Cytochrome P450-Mediated Oxidative Metabolism in vitro (e.g., CYP2C19, CYP3A4 relevance)

Following or in parallel with the hydrolysis of the acetyloxy group, the resulting molecule, or the parent compound itself, would undergo oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. jnmjournal.orgnih.gov For omeprazole and its derivatives, CYP2C19 and CYP3A4 are the principal isoforms involved in their biotransformation. jnmjournal.orgnih.govmdpi.com

CYP2C19: This enzyme is known to be the primary catalyst for the 5-hydroxylation of the benzimidazole (B57391) ring of omeprazole, leading to the formation of 5-hydroxyomeprazole. pharmgkb.org It also contributes to the formation of 5-O-desmethylomeprazole. pharmgkb.org Given the structural similarity, it is highly probable that CYP2C19 would play a significant role in the metabolism of this compound or its hydrolyzed metabolite, 4-Hydroxy Omeprazole. The genetic polymorphism of CYP2C19, which leads to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), would likely influence the metabolism of this compound, as it does for omeprazole itself. nih.gov

CYP3A4: This is another major CYP isoform involved in drug metabolism. For omeprazole, CYP3A4 is primarily responsible for the formation of omeprazole sulfone through the oxidation of the sulfinyl group. jnmjournal.orgmdpi.com It can also contribute to the formation of 3-hydroxyomeprazole. pharmgkb.org In the case of this compound, CYP3A4 would be expected to catalyze the sulfoxidation reaction, leading to the formation of this compound Sulfone. The contribution of CYP3A4 can become more significant in individuals who are poor metabolizers via CYP2C19. researchgate.net

Table 1: Key Cytochrome P450 Enzymes in the Metabolism of Omeprazole and their Expected Role for this compound

| Enzyme | Primary Reaction for Omeprazole | Expected Role for this compound | Reference |

| CYP2C19 | 5-hydroxylation of the benzimidazole ring | Hydroxylation of the benzimidazole ring of the parent compound or its hydrolyzed metabolite. | pharmgkb.org |

| CYP3A4 | Sulfoxidation to form omeprazole sulfone | Sulfoxidation of the parent compound or its hydrolyzed metabolite to form the corresponding sulfone. | jnmjournal.orgmdpi.com |

Role of Other Biotransforming Enzymes in its in vitro Fate

While CYP enzymes are central to the phase I metabolism of many drugs, other enzyme systems can also contribute to the biotransformation of this compound.

Flavin-containing Monooxygenases (FMOs): These enzymes can also catalyze the oxidation of sulfur-containing compounds. While CYPs are the primary drivers of omeprazole sulfoxidation, the potential contribution of FMOs cannot be entirely ruled out without specific in vitro investigations.

Phase II Conjugating Enzymes: Following phase I metabolism (hydrolysis and oxidation), the resulting metabolites can undergo phase II conjugation reactions. These reactions typically involve the addition of endogenous polar molecules, which facilitates their excretion. Key phase II enzymes include:

UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the attachment of glucuronic acid to hydroxyl groups. The hydroxylated metabolites of this compound, such as 4-Hydroxy Omeprazole and 5-Hydroxyomeprazole, would be potential substrates for UGTs.

Sulfotransferases (SULTs): These enzymes mediate the transfer of a sulfonate group to hydroxyl moieties.

The involvement of these other biotransforming enzymes would result in a diverse array of metabolites, contributing to the complete metabolic picture of this compound.

Identification and Characterization of in vitro Metabolites (excluding human clinical)

In vitro studies with this compound using liver microsomes or other subcellular fractions would aim to identify and characterize the metabolites formed. Based on the known metabolic pathways of omeprazole and the chemical structure of the new compound, the following metabolites are anticipated to be identified:

4-Hydroxy Omeprazole: Formed by the enzymatic hydrolysis of the acetyloxy group.

This compound Sulfone: Resulting from the CYP3A4-mediated oxidation of the sulfinyl group of the parent compound.

5-Hydroxy-4-Acetyloxy Omeprazole: Formed by the CYP2C19-mediated hydroxylation of the benzimidazole ring of the parent compound.

4-Hydroxy Omeprazole Sulfone: This metabolite could be formed through two potential pathways: the sulfoxidation of 4-Hydroxy Omeprazole or the hydrolysis of this compound Sulfone.

5-Hydroxy-4-Hydroxy Omeprazole (Dihydroxy Omeprazole): A di-hydroxylated metabolite.

Omeprazole Sulfide (B99878): This has been identified as a metabolite of omeprazole. caymanchem.com A study of omeprazole-sulphide showed it is converted to omeprazole by CYP3A4. nih.gov

The identification and structural elucidation of these metabolites are typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Potential In Vitro Metabolites of this compound

| Potential Metabolite | Precursor | Likely Enzymatic Pathway |

| 4-Hydroxy Omeprazole | This compound | Esterase Hydrolysis |

| This compound Sulfone | This compound | CYP3A4-mediated Sulfoxidation |

| 5-Hydroxy-4-Acetyloxy Omeprazole | This compound | CYP2C19-mediated Hydroxylation |

| 4-Hydroxy Omeprazole Sulfone | 4-Hydroxy Omeprazole or this compound Sulfone | CYP3A4-mediated Sulfoxidation or Esterase Hydrolysis |

| Omeprazole Sulfide | Omeprazole | Reduction |

Analytical Methodologies for 4 Acetyloxy Omeprazole in Research Matrixes

Development and Validation of Quantitative Chromatographic Assays

The establishment of quantitative assays for 4-Acetyloxy Omeprazole (B731), a derivative of the proton pump inhibitor omeprazole, relies on high-performance liquid chromatography (HPLC). The choice of detection method and specific parameters is contingent on the required sensitivity, the complexity of the sample matrix, and the research objective. Method validation is performed in accordance with international guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the method is fit for its intended purpose. derpharmachemica.comijpsr.comjocpr.com

For the trace-level quantification of 4-Acetyloxy Omeprazole in complex in vitro systems, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. ijpsr.comnih.gov This technique is essential for characterizing metabolites and low-concentration analytes in biological fluids. researchgate.netnih.gov

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. For compounds related to omeprazole, reversed-phase columns like C18 or Hypersil BDS are commonly employed. jocpr.comnih.gov Mobile phases typically consist of an aqueous component with a pH modifier (e.g., ammonium (B1175870) acetate (B1210297), formic acid) and an organic solvent like acetonitrile (B52724). jocpr.comnih.gov

Detection is achieved using a triple quadrupole mass spectrometer, often in positive electrospray ionization (ESI+) mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition. For omeprazole, a common transition is m/z 346.2 → m/z 198.0. nih.govsigmaaldrich.com For an acetylated impurity of esomeprazole (B1671258), a transition of m/z 210.3 was monitored, demonstrating the applicability of the technique for acetylated derivatives. jocpr.com The validation of such methods includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jocpr.comnih.gov

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Omeprazole Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Chromatography System | HPLC or UHPLC system | jocpr.comnih.gov |

| Column | Hypersil BDS (150 x 4.6 mm, 5 µm) or similar C18 column | jocpr.com |

| Mobile Phase | A: 5 mM Ammonium Acetate (pH 4.0); B: Acetonitrile (Gradient elution) | jocpr.com |

| Flow Rate | 0.7 mL/min | jocpr.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | jocpr.comnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Linearity Range | 0.3 - 7.5 ng/mL (for related impurity) | jocpr.com |

| LOQ | 0.3 ppm (for related impurity) | jocpr.com |

When the expected concentration of this compound is sufficiently high, or when the extreme sensitivity of MS/MS is not required, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection offers a reliable, cost-effective, and robust alternative. nih.govresearchgate.net Omeprazole and its derivatives possess strong chromophores that allow for sensitive UV detection. vulcanchem.com Omeprazole itself is typically monitored at a maximum absorption wavelength (λmax) of around 301-302 nm, and its derivatives are expected to absorb in a similar range. researchgate.netvulcanchem.comnih.gov

A typical HPLC-UV method employs a reversed-phase C8 or C18 column. researchgate.netjrespharm.com The mobile phase is often a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol. derpharmachemica.comnih.govijpsjournal.com Method validation for HPLC-UV includes establishing specificity, linearity, accuracy, precision, and range. nih.govjrespharm.com For instance, a validated method for omeprazole showed linearity in the range of 5 to 1000 ng/mL in serum with acceptable accuracy and precision. researchgate.net

Table 2: Representative HPLC-UV Parameters for Analysis of Omeprazole and Related Compounds

| Parameter | Condition | Source |

|---|---|---|

| Chromatography System | Isocratic HPLC system | nih.govijpsjournal.com |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.govijpsjournal.com |

| Mobile Phase | Acetonitrile and Water (60:40 v/v), pH adjusted with Ortho-Phosphoric acid | ijpsjournal.com |

| Flow Rate | 1.0 - 1.5 mL/min | nih.govijpsjournal.com |

| Detection Wavelength | ~301 nm | vulcanchem.comnih.gov |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | nih.govjrespharm.com |

| Linearity Range | 32-48 µg/mL (for omeprazole) | nih.gov |

| Accuracy (% Recovery) | 99.09% - 100.12% (for omeprazole) | ijpsjournal.com |

Sample Preparation Strategies for Complex in vitro Systems

The analysis of this compound from complex in vitro matrices, such as cell lysates, microsomal fractions, or tissue homogenates, requires an effective sample preparation step. nih.govacs.org The primary goals of sample preparation are to remove interfering substances (e.g., proteins, salts, lipids) that can damage the analytical column or suppress the detector signal, and to concentrate the analyte to a level suitable for detection.

Commonly used techniques for omeprazole and its metabolites include:

Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, typically acetonitrile, is added to the sample to denature and precipitate proteins. nih.gov After vortexing and centrifugation, the clear supernatant containing the analyte is collected for analysis. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous matrix into an immiscible organic solvent (e.g., a mixture of ethyl acetate and dichloromethane). jrespharm.com After mixing and centrifugation, the organic layer is separated, evaporated, and the residue is reconstituted in the mobile phase. jrespharm.com

Solid-Phase Extraction (SPE): SPE provides a cleaner extract than PPT or LLE by using a sorbent-packed cartridge to selectively retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of solvent.

For in vitro studies involving mouse brain homogenates and plasma, a protein precipitation method using acetonitrile containing an internal standard has been successfully applied for the analysis of omeprazole. nih.gov

Computational and Theoretical Chemistry of 4 Acetyloxy Omeprazole

Molecular Docking and Ligand-Enzyme Interaction Modeling (in vitro enzyme binding)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. mdpi.com For 4-Acetyloxy Omeprazole (B731), the primary target is the gastric H+/K+-ATPase, or proton pump. nih.govjnmjournal.org Docking studies help elucidate the specific interactions that stabilize the ligand-enzyme complex, which is essential for its inhibitory action.

While direct molecular docking studies on 4-Acetyloxy Omeprazole are not extensively published, research on structurally related omeprazole (OMP) analogues provides significant insights. plos.orgnih.gov In these studies, derivatives of omeprazole were docked into the active site of the H+/K+-ATPase (PDB ID: 2XZB). jnsbm.org The binding affinity is quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger interaction. For instance, omeprazole itself shows a binding energy of -7.1 kcal/mol. plos.orgnih.gov Designed analogues have shown even higher binding affinities, with values reaching up to -8.3 kcal/mol. plos.orgnih.gov These improved affinities are often attributed to additional nonbonding interactions, such as hydrogen bonds and hydrophobic contacts with key amino acid residues in the enzyme's binding pocket. plos.org

The binding of proton pump inhibitors like omeprazole is known to be covalent, forming a disulfide bond with specific cysteine residues (such as Cys813) on the luminal side of the H+/K+-ATPase. jnmjournal.org This process is acid-activated within the highly acidic environment of the parietal cell's secretory canaliculus. jnmjournal.org Molecular modeling helps to visualize how the compound orients itself within the binding site to facilitate this covalent interaction.

| Compound | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| Omeprazole (Control) | -7.1 | plos.orgnih.gov |

| Omeprazole Analogue (OMP3) | -7.3 | plos.orgnih.gov |

| Omeprazole Analogue (OMP19) | -8.3 | plos.orgnih.gov |

| Omeprazole Analogue (OMP21) | -8.1 | plos.orgnih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (electron distribution, orbital energies) of molecules. mdpi.comijcce.ac.ir It is widely employed to calculate a variety of molecular properties and to understand chemical reactivity. mdpi.commdpi.com For omeprazole and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G+G(d,p), are used to optimize the molecular geometry and analyze its electronic attributes. plos.orgnih.govbiomedgrid.com

These calculations provide insights into the molecule's stability, dipole moment, and the distribution of electron density, which are fundamental to its interaction with other molecules, including its biological target. biomedgrid.com For example, a higher dipole moment can suggest stronger intermolecular interactions. biomedgrid.com

HOMO-LUMO Analysis and Electrostatic Potential Surfaces

Frontier Molecular Orbital Theory is a key component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. chalcogen.ro

The molecular electrostatic potential (MEP) surface maps the electrostatic potential onto the electron density surface of the molecule. researchgate.netchemrxiv.org It provides a visual representation of the charge distribution, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. chemrxiv.orgresearchgate.net These maps are invaluable for predicting how a molecule will interact with other species, highlighting the sites for electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net In omeprazole, negative potential is concentrated around the oxygen and nitrogen atoms, which are likely sites for electrophilic interactions. researchgate.net The addition of a 4-acetyloxy group would further modify this surface, influencing its interaction patterns.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Omeprazole | -3.7552 | 2.5897 | 6.3449 | chalcogen.ro |

Conformational Analysis and Tautomerism Studies

Molecules can exist in different spatial arrangements known as conformations, and for flexible molecules like this compound, understanding the preferred conformations is crucial. mdpi.com The benzimidazole (B57391) core of omeprazole is subject to tautomerism, a phenomenon where a molecule exists as a mixture of two or more interconvertible structural isomers. nih.govresearchgate.net Specifically, the proton on the benzimidazole nitrogen can reside on either of the two nitrogen atoms.

Studies on omeprazole using NMR spectroscopy and DFT calculations have determined that in solution, an equilibrium exists between the 5-methoxy and 6-methoxy tautomers. nih.govresearchgate.net The 6-methoxy tautomer is slightly favored. nih.govresearchgate.net Crystalline omeprazole has also been shown to exist as solid solutions of these two tautomers. rsc.org The specific conformation and tautomeric state can significantly affect the molecule's binding properties and reactivity.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For drug-protein complexes, MD simulations provide a dynamic view of the interaction, assessing the stability of the complex and exploring its conformational landscape. plos.orgfrontiersin.org

In Silico Prediction of Biotransformation Sites and Mechanisms

Predicting how a drug will be metabolized in the body is a critical part of drug development. cam.ac.uk In silico tools and methods are increasingly used to predict the sites and products of biotransformation. nih.govmdpi.com For omeprazole, metabolism is primarily carried out by the cytochrome P450 enzyme system, specifically the CYP2C19 and CYP3A4 isoforms. nih.gov

Computational models can predict which parts of a molecule are most susceptible to metabolic reactions. cam.ac.uk Molecular docking of omeprazole into active site models of CYP2C19 and CYP3A4 has shown binding orientations consistent with its known metabolic pathways, such as hydroxylation and sulfoxidation. nih.govresearchgate.net For this compound, in addition to the metabolic pathways of the parent omeprazole structure, a key predicted biotransformation would be the hydrolysis of the ester bond in the 4-acetyloxy group, likely mediated by esterase enzymes, to yield 4-hydroxy omeprazole. Various online tools and software, such as BioTransformer, can predict potential phase I and II metabolic reactions. nih.govmdpi.com These predictions are crucial for identifying potential metabolites that may have their own pharmacological or toxicological profiles. cam.ac.uk

Comparative Chemical and Mechanistic Analysis of 4 Acetyloxy Omeprazole

Structural and Electronic Comparisons with Omeprazole (B731)

4-Acetyloxy omeprazole is a derivative of omeprazole, a proton pump inhibitor (PPI) characterized by a core structure comprising a substituted benzimidazole (B57391) ring linked to a pyridine (B92270) ring via a methylsulfinyl bridge. nih.govwikipedia.org The parent compound, omeprazole, is chemically identified as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole. nih.gov The defining structural modification in this compound is the substitution at the 4-position of the pyridine ring. While omeprazole possesses a methoxy (B1213986) group (-OCH₃) at this position, this compound features an acetyloxy group (-OCOCH₃). vulcanchem.com

Table 1: Comparative Properties of Omeprazole and this compound Derivatives

| Property | Omeprazole | This compound Sulfide (B99878) |

|---|---|---|

| Chemical Name | 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridinyl)methyl]sulfinyl]-1H-benzimidazole nih.gov | [2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethylpyridin-4-yl] acetate (B1210297) vulcanchem.com |

| Molecular Formula | C₁₇H₁₉N₃O₃S pharmacompass.com | C₁₈H₁₉N₃O₃S vulcanchem.com |

| Molecular Weight | 345.4 g/mol pharmacompass.com | 357.4 g/mol vulcanchem.com |

| Key Functional Group (Pyridine 4-position) | Methoxy (-OCH₃) | Acetyloxy (-OCOCH₃) vulcanchem.com |

| Electronic Nature of Key Group | Electron-donating | Electron-withdrawing plos.org |

Reactivity Differences Compared to Parent Omeprazole

Omeprazole is a prodrug that requires activation in an acidic environment to exert its pharmacological effect. wikipedia.org In the acidic canaliculi of gastric parietal cells, the pyridine nitrogen of omeprazole is protonated, initiating a molecular rearrangement that converts the inactive prodrug into a reactive tetracyclic sulfenamide (B3320178). unicamp.br This active species then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase enzyme, leading to irreversible inhibition. wikipedia.orgacs.org

The reactivity and rate of this activation cascade are highly dependent on the electronic properties of the substituents on both the pyridine and benzimidazole rings, which influence the compound's acid-base characteristics (pKa). unicamp.br The substitution of the electron-donating methoxy group in omeprazole with an electron-withdrawing acetyloxy group in this compound is expected to decrease the basicity of the pyridine nitrogen. This would alter the pKa and, consequently, the ease of protonation under acidic conditions, potentially affecting the rate of conversion to the active sulfenamide.

Comparative In Vitro Biotransformation Patterns with Other Omeprazole Metabolites

The biotransformation of omeprazole is extensively mediated by the cytochrome P450 (CYP) enzyme system in the liver. jnmjournal.org The primary metabolic pathways involve CYP2C19 and CYP3A4. acs.org CYP2C19 is principally responsible for the formation of hydroxyomeprazole (B127751) through hydroxylation of the 5-methyl group on the benzimidazole ring, which is the major metabolic route. acs.orgnih.gov CYP3A4 primarily catalyzes the oxidation of the sulfoxide moiety to form omeprazole sulfone. jnmjournal.orgacs.org Other minor metabolites, such as 5-O-desmethylomeprazole, are also formed. nih.gov These oxidative metabolites generally possess little to no antisecretory activity. nih.govpharmacompass.com

The in vitro biotransformation of this compound is predicted to follow a distinct initial pattern compared to its parent compound. The primary metabolic step would likely be the rapid hydrolysis of the acetyloxy ester linkage, a reaction catalyzed by ubiquitous esterase enzymes rather than CYP enzymes. This would generate 4-hydroxy omeprazole as the principal initial metabolite.

Following this hydrolysis, the resultant 4-hydroxy omeprazole would become a substrate for the same CYP enzymes that metabolize omeprazole. It would likely undergo subsequent hydroxylation and sulfoxidation via CYP2C19 and CYP3A4. Therefore, the metabolic profile of this compound is a multi-step process, initiated by hydrolysis and followed by oxidation, differentiating it from the direct oxidative metabolism of omeprazole and its other primary metabolites.

Table 2: Comparative Metabolic Pathways

| Compound | Primary Metabolic Enzymes | Initial Metabolic Reaction | Key Metabolites |

|---|---|---|---|

| Omeprazole | CYP2C19, CYP3A4 jnmjournal.orgacs.org | Oxidation (Hydroxylation, Sulfoxidation) acs.org | Hydroxyomeprazole, Omeprazole Sulfone acs.orgnih.gov |

| This compound (Predicted) | Esterases, then CYP2C19/CYP3A4 | Hydrolysis | 4-Hydroxy Omeprazole, followed by further oxidative metabolites |

| Hydroxyomeprazole | CYP3A4 nih.gov | Oxidation (Sulfoxidation) | Hydroxysulphone nih.gov |

| Omeprazole Sulfone | CYP enzymes nih.gov | Oxidation (Hydroxylation) | Hydroxysulphone nih.gov |

Assessment of Structural Modifications on Theoretical Interaction Profiles

The pharmacological activity of omeprazole relies on its precise interaction with the gastric H⁺/K⁺-ATPase. wikipedia.org Similarly, its metabolism is dictated by its fit and interaction within the active sites of CYP enzymes, particularly CYP2C19. nih.gov Structural modifications, such as the introduction of a 4-acetyloxy group, can theoretically alter these interaction profiles through changes in steric bulk, lipophilicity, and electronic interactions. vulcanchem.com

The replacement of a methoxy group with a larger acetyloxy group alters the steric profile of the molecule. vulcanchem.com This change could influence how the compound docks within the binding pocket of its protein targets. It may create new van der Waals interactions or, conversely, introduce steric hindrance that weakens binding affinity.

The electronic shift from an electron-donating to an electron-withdrawing substituent can significantly impact non-covalent interactions. plos.org For instance, the ability to form hydrogen bonds or engage in pi-stacking interactions within a protein's active site could be modified. Computational modeling of other acetylated compounds has shown that such modifications can lead to a loss of key hydrogen bonding and electrostatic interactions. nih.gov A similar effect could be postulated for this compound's interaction with CYP2C19, potentially altering its inhibition constant (Ki) and metabolic turnover rate compared to omeprazole, which is a known competitive inhibitor of the enzyme. nih.gov

Table 3: Theoretical Impact of 4-Acetyloxy Substitution on Molecular Interactions

| Interaction Parameter | Effect of -OCH₃ (in Omeprazole) | Predicted Effect of -OCOCH₃ (in this compound) |

|---|---|---|

| Steric Profile | Smaller, less bulky | Larger, bulkier group may influence binding pocket fit. vulcanchem.com |

| Electronic Profile | Electron-donating; increases electron density on pyridine ring. | Electron-withdrawing; decreases electron density, potentially altering non-covalent interaction strength. plos.orgnih.gov |

| Hydrogen Bonding | Oxygen atom can act as a hydrogen bond acceptor. | Both oxygen atoms can act as hydrogen bond acceptors, but geometry and charge distribution are altered. |

| Binding Affinity (e.g., to CYPs) | Established affinity (e.g., Ki for CYP2C19 is ~2-6 µM). nih.gov | Potentially altered affinity due to modified steric and electronic properties; may lead to weaker or stronger inhibition. nih.gov |

| Lipophilicity | LogP ~2.2 pharmacompass.com | Likely increased lipophilicity, which may affect membrane permeability and protein binding. vulcanchem.com |

Conclusion and Future Research Perspectives

Summary of Key Research Findings on 4-Acetyloxy Omeprazole (B731)

4-Acetyloxy omeprazole is a derivative and impurity of omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders. pharmaffiliates.comdrugbank.comwikipedia.org Research has primarily focused on its role as a process impurity and metabolite, with its synthesis and detection being key areas of investigation. pharmaffiliates.comclearsynth.comscispace.com

The chemical structure, [2-[[(5-Methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-4-acetoxy-3,5-dimethylpyridine], is closely related to omeprazole, with the notable addition of an acetyloxy group. pharmaffiliates.comlgcstandards.com This modification influences its physicochemical properties, such as its molecular weight of 373.43 g/mol and molecular formula C₁₈H₁₉N₃O₄S. pharmaffiliates.com The presence of the acetyloxy group is significant as it can affect the compound's lipophilicity, metabolic stability, and how it binds to biological targets.

Analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), are crucial for separating and quantifying this compound from omeprazole and its other impurities. nih.govijpsjournal.com Spectroscopic methods like UV spectroscopy are also employed for its analysis, with the acetyloxy group likely influencing its absorption pattern. vulcanchem.com The development of reliable analytical methods is essential for quality control in pharmaceutical manufacturing. ijpsjournal.com

From a metabolic standpoint, omeprazole is metabolized by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4. drugbank.compharmgkb.orgnih.gov While omeprazole sulfide (B99878) and hydroxyomeprazole (B127751) are major metabolites, this compound is considered a related substance and potential degradation product. pharmgkb.orgde-code.co.in Its formation can occur during the synthesis of omeprazole or as a result of degradation. clearsynth.comscispace.com

Unexplored Research Avenues and Methodological Challenges

Despite its identification as an impurity, several aspects of this compound remain largely unexplored, presenting opportunities for future research.

Unexplored Research Avenues:

Pharmacological and Toxicological Profile: There is a significant gap in the understanding of the specific pharmacological and toxicological effects of this compound. In-depth studies are needed to determine if it possesses any therapeutic activity or contributes to adverse effects.

Impact on Omeprazole Efficacy and Safety: Research is needed to determine if the presence of this compound as an impurity affects the efficacy or safety profile of omeprazole formulations.

Kinetics of Formation: A detailed kinetic study of the formation of this compound during the synthesis and degradation of omeprazole could lead to improved manufacturing and storage protocols to minimize its presence.

Methodological Challenges:

Reference Standard Availability: Obtaining pure, certified reference standards of this compound can be a challenge, hindering quantitative analysis and toxicological studies. lgcstandards.com

Complex Matrix Analysis: The detection and quantification of trace amounts of this compound in pharmaceutical formulations and biological samples require highly sensitive and selective analytical methods that can overcome matrix interference. nih.gov

Data Interpretation: When using routinely collected health data to study the effects of medication impurities, challenges include data access, record linkage over time, and careful interpretation of results to avoid confounding factors. nih.gov

Assay Development: Developing robust and validated assays for new or less-studied compounds presents its own set of developmental challenges. scholaris.ca

Potential Contributions to Understanding Benzimidazole (B57391) Chemistry and Biotransformation

The study of this compound can provide valuable insights into the broader fields of benzimidazole chemistry and biotransformation.

Contributions to Benzimidazole Chemistry:

Structure-Activity Relationships: Analyzing how the acetyloxy group at the 4-position of the pyridine (B92270) ring affects the molecule's properties can contribute to a deeper understanding of the structure-activity relationships within the benzimidazole class of compounds. vulcanchem.commdpi.com This knowledge is crucial for the rational design of new benzimidazole-based drugs with improved efficacy and safety profiles. impactfactor.org

Synthesis and Derivatization: Research into the synthesis of this compound and other derivatives can lead to the development of novel synthetic methodologies for modifying the benzimidazole scaffold. scispace.comchemicalbook.com This could open up possibilities for creating a wider range of compounds with diverse biological activities. researchgate.net

Impurity Profiling: The identification and characterization of impurities like this compound are fundamental to ensuring the quality and safety of benzimidazole-based pharmaceuticals. clearsynth.com This contributes to the development of more robust manufacturing processes.

Contributions to Understanding Biotransformation:

Metabolic Pathways: Investigating the biotransformation of this compound can elucidate the metabolic pathways of substituted benzimidazoles. This includes understanding how different functional groups influence enzymatic reactions by cytochrome P450 and other metabolizing enzymes. pharmgkb.orgnih.gov

Enzyme Specificity: Studying how enzymes like CYP2C19 and CYP3A4 interact with this compound can provide information on their substrate specificity and the structural requirements for binding and metabolism. nih.gov

Drug-Drug Interactions: A better understanding of the metabolism of omeprazole derivatives can help in predicting and avoiding potential drug-drug interactions.

Q & A

Q. How should researchers document chemical characterization data to ensure reproducibility?

- Methodological Answer : Report detailed physicochemical properties (melting point, solubility), spectral data (NMR/IR peaks), and chromatographic conditions (column type, mobile phase). Include batch-specific details (purity, CAS number) and storage conditions (e.g., −20°C for light-sensitive compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.